molecular formula C14H23NO2 B187344 (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine CAS No. 416891-71-9

(2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

Cat. No.: B187344
CAS No.: 416891-71-9
M. Wt: 237.34 g/mol
InChI Key: ABKLHMFETKGKJI-UHFFFAOYSA-N
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Description

(2,4-Dimethoxybenzyl)(1-ethylpropyl)amine is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and an amine group attached to a 1-ethylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 1-ethylpropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The methoxy groups on the benzyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(2,4-Dimethoxybenzyl)(1-ethylpropyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy groups may enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2,4-Dimethoxybenzylamine: Shares the benzyl and methoxy groups but lacks the 1-ethylpropyl chain.

    3,4-Dimethoxybenzylamine: Similar structure with methoxy groups at the 3 and 4 positions.

    4-Methoxybenzylamine: Contains a single methoxy group at the 4 position.

Uniqueness: (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine is unique due to the presence of both the 2,4-dimethoxybenzyl group and the 1-ethylpropyl chain, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-5-12(6-2)15-10-11-7-8-13(16-3)9-14(11)17-4/h7-9,12,15H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKLHMFETKGKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354505
Record name (2,4-dimethoxybenzyl)(1-ethylpropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416891-71-9
Record name (2,4-dimethoxybenzyl)(1-ethylpropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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